molecular formula C22H21NO5 B113987 (1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1212211-21-6

(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B113987
M. Wt: 379.4 g/mol
InChI Key: ZDGWFBWXFWDVGM-WCIQWLHISA-N
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Description

The compound "(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid" is a structurally complex molecule that is likely to be of interest due to its potential applications in pharmaceuticals or as a building block in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related bicyclic carboxylic acids is described in the papers provided. For instance, paper details a stereoselective synthesis of a bicyclic carboxylic acid with a tert-butoxycarbonyl group. The key to their synthesis was controlling the stereoselectivity of a cyclopropanation step, which is crucial for obtaining the desired enantiomer. Similarly, paper discusses an enantioselective synthesis of a 7-oxabicyclo[2.2.1]heptan carboxylic acid using enzymatic resolution, which is a method that could potentially be applied to the synthesis of the compound . Lastly, paper presents a synthesis of tetrahydrofuran dicarboxylic acid derivatives, which, while not the same, shares some structural features with the target compound, such as the bicyclic framework and carboxylic acid functionality.

Molecular Structure Analysis

The molecular structure of the compound of interest includes several stereocenters, as indicated by the (1R,2S,3R,4S) notation, and a bicyclic system, which is a common motif in the compounds discussed in the papers. The presence of a fluoren-9-ylmethoxycarbonyl group suggests a bulky protecting group that could influence the reactivity and stereochemical outcomes of reactions involving the amino group. The oxabicyclo[2.2.1]heptane structure is a rigid framework that can impart conformational stability to the molecule, which is beneficial for certain chemical reactions and binding interactions in biological systems.

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of the specific compound, they do provide insight into the reactivity of similar bicyclic carboxylic acids. The presence of carboxylic acid and amino functionalities in the compound suggests that it could undergo reactions typical of these functional groups, such as amide bond formation or esterification. The bicyclic framework may also undergo transformations such as ring-opening reactions under certain conditions, as seen in the synthesis of the tetrahydrofuran derivatives in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure and the properties of similar compounds discussed in the papers. The presence of multiple stereocenters indicates that the compound will have chiral properties and may exist as enantiomers, which can have different physical properties and biological activities. The bicyclic structure and the bulky protecting group are likely to influence the compound's solubility and stability. The carboxylic acid group contributes to the compound's acidity and potential for hydrogen bonding, which can affect its solubility and reactivity.

Scientific Research Applications

Anticancer Activity

Norcantharidin and its analogs, sharing structural similarities with the mentioned compound, have shown promising anticancer activities. These compounds, by virtue of structural modification, exhibit potential as protein phosphatase inhibitors. The exploration of norcantharidin analogs has been a fertile area for seeking effective anticancer compounds, underscoring the significance of structural analogs in enhancing activity and reducing toxicity (L. Deng & Shenlong Tang, 2011).

Bioisostere Development

The development of novel carboxylic acid bioisosteres, leveraging structural scaffolds similar to the mentioned compound, underscores the continuous quest for compounds with improved pharmacological profiles. These efforts aim to overcome challenges such as toxicity, metabolic stability, and membrane permeability, often associated with carboxylic acid-containing drugs. The innovation in creating these bioisosteres demonstrates the compound's utility in drug design, offering alternatives that could potentially address the limitations of existing drugs (C. Horgan & Timothy P. O’ Sullivan, 2021).

Catalytic Oxidation

The catalytic oxidation of cyclohexene, a process relevant to the chemical industry, can lead to a variety of products, including those structurally related to the discussed compound. Controllable oxidation reactions are synthetically valuable, and research in this area provides insights into selective catalytic oxidation processes. This highlights the compound's relevance in industrial applications, particularly in synthesizing intermediates with varied oxidation states and functional groups (Hongen Cao et al., 2018).

Safety And Hazards

As with any chemical, appropriate safety measures should be taken when handling this compound. The Material Safety Data Sheet (MSDS) for the compound would provide the most accurate safety and hazard information .

Future Directions

The potential applications and future directions for this compound would largely depend on its intended use. If it’s being used in peptide synthesis, future work could involve optimizing the synthesis and deprotection conditions, or exploring its use in the synthesis of different types of peptides .

properties

IUPAC Name

(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-21(25)19-17-9-10-18(28-17)20(19)23-22(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-20H,9-11H2,(H,23,26)(H,24,25)/t17-,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGWFBWXFWDVGM-WCIQWLHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid

CAS RN

1212211-21-6
Record name diexo-3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
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